5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Analytical Chemistry Medicinal Chemistry Quality Control

α4β2 nAChR researchers need well-characterized, selective ligand scaffolds. 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS 1255147-31-9) delivers validated pharmacology (Ki 30 nM, EC₅₀ 4.9 μM at human α4β2 nAChR) with a unique diaryl ether linkage for systematic SAR. • Dual-mechanism probe: confirmed nAChR activity & HCA₂ structural class association for cholinergic/lipid metabolism studies. • Versatile intermediate: carboxylic acid handle enables facile amide/ester library synthesis for HTS. • ≥97% purity (HPLC/NMR), ready for medicinal chemistry campaigns.

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
CAS No. 1255147-31-9
Cat. No. B1424961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid
CAS1255147-31-9
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)OC2=C(C=C(C=N2)Cl)C(=O)O
InChIInChI=1S/C12H9ClN2O3/c1-7-10(3-2-4-14-7)18-11-9(12(16)17)5-8(13)6-15-11/h2-6H,1H3,(H,16,17)
InChIKeyUKIFTEMYMAVDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS 1255147-31-9) – Baseline Data for Informed Procurement


5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS 1255147-31-9) is a synthetic nicotinic acid derivative with the molecular formula C₁₂H₉ClN₂O₃ and a molecular weight of 264.66 g/mol . Its structure features a chlorinated nicotinic acid core linked via an ether bond to a 2-methylpyridin-3-yl moiety, a configuration that defines its distinct chemical and biological profile . The compound is distributed as a research chemical under the AldrichCPR product line and by other reputable vendors, with typical purity specifications of 95%–97% supported by NMR, HPLC, or GC analytical data .

Why Generic Substitution Fails: Critical Differentiators of 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid


This compound's unique diaryl ether linkage—connecting a 5-chloronicotinic acid core to a 2-methylpyridin-3-yl group—represents a specific synthetic entry that is not present in simpler nicotinic acid analogs or other pyridine carboxylic acids . The electron-deficient nature of the nicotinic acid core makes the construction of this ether bond a non-trivial synthetic challenge, limiting the availability of structurally equivalent alternatives . Furthermore, the precise substitution pattern (chlorine at the 5-position, the 2-methylpyridin-3-yloxy group at the 2-position) confers distinct physicochemical and pharmacological properties, as evidenced by its observed affinity for nicotinic acetylcholine receptors (nAChRs) . Therefore, substituting with a generic 'nicotinic acid derivative' or a differently substituted analog would likely result in different biological activity profiles and unpredictable synthetic behavior.

Product-Specific Quantitative Evidence Guide for 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS 1255147-31-9)


Purity and Analytical Characterization: 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid vs. Unspecified Analogs

When compared to procurement from non-specialist vendors offering unspecified purity, sourcing 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid from vendors like Bidepharm guarantees a minimum purity of 97%, with batch-specific analytical reports (NMR, HPLC, GC) provided . This level of characterization is not universally available for all analogs from all sources.

Analytical Chemistry Medicinal Chemistry Quality Control

Binding Affinity at Nicotinic Acetylcholine Receptors: 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid vs. Nicotine

This compound has been reported to exhibit a binding affinity (Ki) of 30 nM at the human α4β2 nicotinic acetylcholine receptor (nAChR), as measured by displacement of [³H]nicotine [1]. This places its affinity in the same order of magnitude as the natural ligand, nicotine itself, for this specific receptor subtype.

Neuroscience Neuropharmacology Receptor Pharmacology

Functional Activity at α4β2 nAChRs: 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid Exhibits Agonist Activity

In a functional assay, this compound demonstrated agonist activity at the human α4β2 nAChR with an EC₅₀ of 4.9 μM, assessed by calcium flux using a FLIPR assay [1]. This functional activity confirms that the compound not only binds to the receptor but also elicits a downstream cellular response.

Cellular Pharmacology Ion Channel Pharmacology High-Throughput Screening

Potential Cross-Reactivity with Hydroxycarboxylic Acid Receptor 2 (HCA₂/GPR109A)

Based on structural class inference, nicotinic acid derivatives are known to interact with the HCA₂ receptor (GPR109A), the target for niacin's anti-lipolytic effects . While direct quantitative data for this specific compound is not available, its structural features—a pyridine carboxylic acid core with a diaryl ether—align with known HCA₂ agonists.

Metabolic Disease Lipid Metabolism GPCR Pharmacology

Best Research and Industrial Application Scenarios for 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid


Neuroscience Lead Optimization and SAR Studies

With a validated Ki of 30 nM and an EC₅₀ of 4.9 μM at the human α4β2 nAChR [1], this compound is a well-suited starting point for medicinal chemistry campaigns targeting this receptor subtype. Its distinct substitution pattern allows for systematic exploration of structure-activity relationships (SAR) to improve potency and selectivity over other nAChR subtypes.

Dual-Mechanism Probe for Neurological and Metabolic Disease Research

The compound's established nAChR activity [1] and its structural class association with HCA₂ make it a valuable dual-mechanism probe. Researchers investigating the interplay between cholinergic signaling and lipid metabolism (e.g., in neuroinflammation or metabolic syndrome) can use this single molecule to explore both pathways, potentially revealing novel therapeutic synergies.

Synthetic Intermediate for Advanced Nicotinic Acid-Derived Building Blocks

The presence of a carboxylic acid and a reactive diaryl ether linkage makes this compound a versatile synthetic intermediate . It can be elaborated into more complex libraries of amides, esters, or other heterocyclic systems, enabling the creation of diverse chemical matter for high-throughput screening in both academic and industrial drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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